3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione
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Description
“3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione” is a chemical compound with the CAS Number: 2490431-93-9 . It has a molecular weight of 229.28 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO2/c1-9-7-11-12(9)14(17)15(13(11)16)8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Advanced Building Blocks for Drug Discovery
3-Azabicyclo[3.2.0]heptanes, including structures similar to 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, have been recognized as valuable building blocks in drug discovery due to their complex bicyclic structure which is attractive for the synthesis of biologically active compounds. A notable method involves a rapid two-step synthesis utilizing common chemicals through intramolecular [2+2]-photochemical cyclization, showcasing their potential in facilitating the development of novel therapeutic agents (Denisenko et al., 2017).
Aromatase Inhibitory Activity
Compounds structurally related to this compound have been synthesized and tested for their aromatase inhibitory activity, which is crucial for the endocrine therapy of hormone-dependent tumors such as breast cancer. These novel compounds have shown significant potential in inhibiting the aromatase enzyme, making them of interest for further development as therapeutic agents (Staněk et al., 1991).
Functionalized 3-Azabicyclo[3.2.0]heptanes Synthesis
The [2+2]-photocycloaddition of N-Benzylmaleimide to alkenes offers a streamlined approach to synthesizing functionalized 3-azabicyclo[3.2.0]heptanes. These compounds can be easily transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, serving as advanced building blocks for drug discovery and demonstrating the versatility and importance of these structures in medicinal chemistry (Skalenko et al., 2018).
Building Block for Selective Derivatization
A promising building block for medicinal chemistry, specifically a previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, showcases the potential for further selective derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine derivatives. This underscores the utility of such structures in the synthesis of compounds with potential pharmacological applications (Denisenko et al., 2010).
Properties
IUPAC Name |
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-7-11-12(9)14(17)15(13(11)16)8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMACFPCOBZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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